Mosapride-d5 Citric Amide
Description
Properties
CAS No. |
1329797-02-5 |
|---|---|
Molecular Formula |
C27H31ClFN3O9 |
Molecular Weight |
601.036 |
IUPAC Name |
3-[[2-chloro-4-[[4-[(4-fluorophenyl)methyl]morpholin-2-yl]methylcarbamoyl]-5-(1,1,2,2,2-pentadeuterioethoxy)phenyl]carbamoyl]-3-hydroxypentanedioic acid |
InChI |
InChI=1S/C27H31ClFN3O9/c1-2-40-22-10-21(31-26(38)27(39,11-23(33)34)12-24(35)36)20(28)9-19(22)25(37)30-13-18-15-32(7-8-41-18)14-16-3-5-17(29)6-4-16/h3-6,9-10,18,39H,2,7-8,11-15H2,1H3,(H,30,37)(H,31,38)(H,33,34)(H,35,36)/i1D3,2D2 |
InChI Key |
CHDDVZKTRICFBM-ZBJDZAJPSA-N |
SMILES |
CCOC1=CC(=C(C=C1C(=O)NCC2CN(CCO2)CC3=CC=C(C=C3)F)Cl)NC(=O)C(CC(=O)O)(CC(=O)O)O |
Synonyms |
3-[[[2-Chloro-5-(ethoxy-d5)-4-[[[[4-[(4-fluorophenyl)methyl]-2-morpholinyl]methyl]amino]carbonyl]phenyl]amino]carbonyl]-3-hydroxypentanedioic Acid; |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of Mosapride D5 Citric Amide
Strategies for Deuterium (B1214612) Incorporation into Mosapride (B1662829) Core Structure
The introduction of deuterium into the mosapride molecule is a key step in the synthesis of Mosapride-d5 Citric Amide. This is typically achieved through methods that allow for site-specific and stereoselective labeling.
Stereoselective Deuteration Approaches
One reported method for preparing a deuterated form of mosapride citrate (B86180) involves the reduction of an intermediate, ethyl 4-(4-fluorobenzyl)-2-morpholinecarboxylate, using lithium borodeuteride. lookchem.comscispace.com This approach introduces deuterium at a specific position within the morpholine (B109124) ring. While this particular method focuses on deuteration of the morpholine moiety, similar principles of using deuterated reducing agents can be applied to achieve stereoselective deuteration at other sites if suitable precursors are designed. The synthesis of specific enantiomers of mosapride intermediates, such as 2-aminomethyl-4-(4-fluorobenzyl)morpholine, has also been described, which is crucial for preparing stereospecific deuterated analogs. google.com
Site-Specific Labeling Techniques (e.g., Ethoxy-d5 position)
The "d5" in Mosapride-d5 specifically refers to the five deuterium atoms on the ethoxy group. simsonpharma.comalentris.orgalfa-chemistry.comaxios-research.com The synthesis of this moiety requires the use of deuterated ethanol (B145695) (ethanol-d5) or a related deuterated ethylating agent. A general strategy for synthesizing the 4-amino-5-chloro-2-ethoxybenzoic acid portion of mosapride involves the ethylation of a precursor like methyl 4-acetylamino-2-hydroxybenzoate with ethyl iodide. drugfuture.com To achieve the d5 labeling, a deuterated equivalent, such as ethyl-d5 iodide, would be used in this step. Another approach involves reacting a precursor with sodium ethoxide-d5. google.com The synthesis of Mosapride-d5 has been documented, with its chemical name being 4-amino-5-chloro-2-(ethoxy-d5)-N-((4-(4-fluorobenzyl)morpholin-2-yl)methyl)benzamide. simsonpharma.comalentris.org
Synthesis of the Citric Amide Moiety and Conjugation Reactions
The formation of the amide bond and the subsequent conjugation with citric acid are final key steps in the synthesis.
Amidation Pathways for Carboxylic Acid Derivatives
The amide bond in mosapride is typically formed by coupling the 4-amino-5-chloro-2-ethoxybenzoic acid derivative with 2-aminomethyl-4-(4-fluorobenzyl)morpholine. google.com This can be achieved using a variety of coupling agents. One common method involves the use of ethyl chloroformate and a base like triethylamine. drugfuture.com Another approach is to use carbonyldiimidazole (CDI) as the activating agent. drugfuture.com More recent methods also describe oxidative amidation, which can offer high selectivity. google.com The formation of amide bonds from carboxylic acids and amines is a fundamental transformation in organic chemistry, with numerous established protocols. researchgate.net
The "Citric Amide" in the name "this compound" refers to an impurity formed between mosapride and citric acid, rather than the citrate salt. cleanchemlab.comchemicalbook.comsimsonpharma.com Its chemical name is 3-[[[2-Chloro-5-ethoxy-4-[[[[4-[(4-fluorophenyl)methyl]-2-morpholinyl]methyl]amino]carbonyl]phenyl]amino]carbonyl]-3-hydroxypentanedioic acid. cleanchemlab.comsimsonpharma.com This suggests an amide linkage forms between the 4-amino group of the mosapride core and one of the carboxylic acid groups of citric acid. This reaction can occur under conditions of high temperature. patsnap.com
Optimization of Reaction Conditions for Yield and Purity
Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product. This includes the choice of solvent, temperature, and the specific coupling reagents. For the final salt formation with citric acid to produce mosapride citrate, the reaction is often carried out in a solvent such as ethanol, followed by the addition of an aqueous solution of citric acid, leading to the precipitation of the salt. google.com For solid-phase synthesis of related amide-linked oligonucleotides, optimization of support loading and coupling times has been shown to significantly improve yields. nih.gov Similar principles of optimizing reactant concentrations, reaction time, and temperature would be applied to the synthesis of this compound to ensure high purity and yield.
Preparation of Related Deuterated Mosapride Impurities and Metabolites for Research
The synthesis of deuterated impurities and metabolites of mosapride is important for analytical and research purposes, including their use as reference standards in metabolic studies. synzeal.com
One of the major metabolites of mosapride is the des-4-fluorobenzyl compound. The deuterated version of this metabolite, Des-4-fluorobenzyl Mosapride-d5, has been synthesized. simsonpharma.comtlcstandards.com Another known metabolite is Mosapride N-Oxide. tandfonline.com Its deuterated analog, Mosapride-d5 N-Oxide, is also available for research. pharmaffiliates.com The synthesis of these deuterated metabolites can be achieved through late-stage chemical synthesis from the deuterated parent compound or through biotransformation using microorganisms. hyphadiscovery.com For instance, the hydrogenolysis of mosapride can yield the des-4-fluorobenzyl derivative. drugfuture.com
The table below provides a summary of this compound and related deuterated compounds.
| Compound Name | CAS Number | Molecular Formula |
| Mosapride-d5 | 1246820-66-5 | C₂₁H₂₀D₅ClFN₃O₃ simsonpharma.comalfa-chemistry.com |
| Mosapride Citric Amide | 1215825-20-9 | C₂₇H₃₁ClFN₃O₉ simsonpharma.comnih.gov |
| Des-4-fluorobenzyl Mosapride-d5 | 1246814-79-8 | C₁₄H₁₅D₅ClN₃O₃ simsonpharma.com |
| Mosapride-d5 N-Oxide | 1246816-63-6 | Not explicitly found |
Synthesis of Des-4-fluorobenzyl Mosapride-d5
Des-4-fluorobenzyl Mosapride is a primary metabolite of Mosapride, formed by the cleavage of the 4-fluorobenzyl group. The deuterated analog, Des-4-fluorobenzyl Mosapride-d5, is synthesized from the parent deuterated drug, Mosapride-d5. The primary synthetic route is catalytic hydrogenolysis.
In this process, Mosapride-d5 is treated with hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. This reaction selectively cleaves the C-N bond connecting the benzyl (B1604629) group to the morpholine ring, removing the 4-fluorobenzyl moiety. drugfuture.com The deuterium atoms located on the benzamide (B126) portion of the molecule remain unaffected by this transformation. The resulting product is the deuterated primary metabolite, which is essential for quantitative analysis in metabolic studies.
| Compound Name | CAS Number | Molecular Formula |
| Des-4-fluorobenzyl Mosapride-d5 | 1246814-79-8 | C14H15D5ClN3O3 simsonpharma.com |
Synthesis of Mosapride N-Oxide-d5
Mosapride N-Oxide is another significant impurity and metabolite of Mosapride, characterized by the oxidation of the tertiary nitrogen atom within the morpholine ring. synzeal.com The synthesis of the deuterated version, Mosapride N-Oxide-d5, is achieved through the direct oxidation of Mosapride-d5.
This transformation is typically carried out using a suitable oxidizing agent, such as hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA), in an appropriate solvent. The reaction specifically targets the lone pair of electrons on the morpholine nitrogen, converting the tertiary amine into an N-oxide functional group without altering the rest of the molecule. The deuterium labels on the benzamide group are preserved during this oxidation process.
| Compound Name | CAS Number | IUPAC Name | Molecular Formula |
| Mosapride N-Oxide-d5 | 1161443-73-7 | 2-(((4-amino-5-chloro-2-ethoxy-d5)benzamido)methyl)-4-(4-fluorobenzyl)morpholine 4-oxide | C21H20D5ClFN3O4 |
Isolation and Synthetic Routes for Other Deuterated Impurity Standards
The synthesis of deuterated Mosapride itself provides a basis for understanding the origin of other potential impurities. The reported synthesis of deuterated Mosapride citrate involves the reduction of an ester intermediate, ethyl 4-(4-fluorobenzyl)-2-morpholinecarboxylate, using a deuterated reducing agent like lithium borodeuteride or sodium borohydride-d4. drugfuture.comlookchem.commolaid.com This step introduces the deuterium atoms onto the hydroxymethyl group of the morpholine ring.
Impurities can arise from several sources:
Starting Material Impurities: Impurities present in the non-deuterated precursors, such as 4-amino-5-chloro-2-ethoxybenzoic acid, can be carried through the synthetic sequence, resulting in corresponding deuterated impurities.
Side Reactions: Incomplete reactions or side reactions during the multi-step synthesis of the parent compound can generate structurally related impurities. For instance, variations in the amidation step, where the benzamide bond is formed, could lead to byproducts. google.com
The isolation and purification of these deuterated impurities from the reaction mixture are typically accomplished using chromatographic techniques, with High-Performance Liquid Chromatography (HPLC) being the most common method due to its high resolution and efficiency.
Advanced Chemical Characterization Techniques for Synthetic Validation
To ensure the identity, purity, and structural integrity of this compound and its related deuterated impurities, a suite of advanced analytical techniques is employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Integration and Positional Isomerism
NMR spectroscopy is an indispensable tool for the structural elucidation of deuterated compounds. tcichemicals.comlabinsights.nl Both proton (¹H) and deuterium (²H) NMR are used to confirm the success of the deuteration.
¹H NMR: In a ¹H NMR spectrum, the replacement of a hydrogen atom with deuterium results in the disappearance of the corresponding proton signal. studymind.co.uk This allows for the precise identification of the sites of deuteration.
²H NMR: This technique directly detects the deuterium nuclei, providing unambiguous proof of deuterium incorporation. wikipedia.org Although ²H NMR spectra generally have lower resolution than ¹H spectra, they are highly effective for analyzing highly enriched compounds. wikipedia.orgsigmaaldrich.com The integration of the signals in the ²H NMR spectrum can be used to quantify the level of deuterium enrichment. sigmaaldrich.com
| NMR Application | Purpose |
| Structure Verification | Confirms the overall chemical structure of the molecule. |
| Deuteration Site Confirmation | Pinpoints the exact locations of deuterium atoms via ¹H signal disappearance and ²H signal appearance. studymind.co.ukwikipedia.org |
| Isotopic Enrichment | Quantifies the percentage of deuterium at labeled positions through signal integration. sigmaaldrich.com |
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Isotopic Purity
High-Resolution Mass Spectrometry (HRMS) is critical for verifying the elemental composition and isotopic purity of synthesized compounds. infinitalab.commeasurlabs.com
Elemental Composition: HRMS provides a highly accurate mass measurement of the parent ion, often to within four or six decimal places. measurlabs.com This precision allows for the confident determination of the molecule's elemental formula, confirming that the synthesized compound matches the expected chemical structure.
| HRMS Application | Purpose |
| Accurate Mass Measurement | Provides precise mass-to-charge ratio to confirm the elemental formula. infinitalab.com |
| Isotopic Purity Analysis | Resolves and quantifies the distribution of different isotopologs (d0-d5) in the sample. nih.govresearchgate.net |
| Impurity Detection | Identifies trace impurities by detecting their unique and accurate mass signals. infinitalab.com |
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification
Functional Group Analysis: IR and Raman spectra provide a "molecular fingerprint" by detecting the vibrational frequencies of different bonds. For Mosapride-d5, this includes characteristic absorptions for N-H bonds in the amine, C=O in the amide, C-O in the ether and morpholine moieties, and aromatic C-H bonds.
Confirmation of Deuteration: A key feature in the vibrational spectra of deuterated compounds is the presence of carbon-deuterium (C-D) bond vibrations. Due to the heavier mass of deuterium compared to hydrogen, C-D stretching and bending vibrations appear at significantly lower frequencies (wavenumbers) than their C-H counterparts. The observation of these unique signals provides direct evidence of successful deuteration.
| Vibrational Spectroscopy Application | Purpose |
| Functional Group Identification | Confirms the presence of key functional groups (amide, ether, amine, etc.). spectroscopyonline.comnih.gov |
| Deuteration Evidence | Detects characteristic C-D stretching and bending vibrations at lower frequencies. |
| Structural Fingerprinting | Provides a unique spectral pattern that can be used to identify the compound and assess its polymorphic form. americanpharmaceuticalreview.com |
Advanced Analytical Methodologies and Quantification Utilizing Mosapride D5 Citric Amide
Development of Quantitative Analytical Procedures using Isotope Dilution
The use of a stable isotope-labeled internal standard, such as Mosapride-d5 Citric Amide, is fundamental to modern quantitative analysis. veeprho.com In isotope dilution mass spectrometry, a known quantity of the deuterated standard is added to a sample containing the non-labeled analyte (Mosapride Citric Amide). The standard and the analyte exhibit nearly identical chemical and physical properties during sample preparation, extraction, and chromatographic separation. However, they are readily distinguished by their mass difference in a mass spectrometer. medchemexpress.com This co-analysis allows for the correction of analyte loss during sample workup and compensates for variations in instrument response, leading to superior accuracy and precision.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methodologies for Trace Analysis
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for quantifying trace levels of pharmaceutical compounds. nih.gov For the analysis of Mosapride (B1662829) Citric Amide, a reversed-phase high-performance liquid chromatography (HPLC) system would be coupled to a tandem mass spectrometer, typically with an electrospray ionization (ESI) source operating in positive ion mode. nih.govresearchgate.net
In this method, this compound is used as the internal standard. The chromatographic conditions are optimized to achieve separation of the analyte from other matrix components. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode, which provides excellent selectivity and sensitivity. researchgate.net This involves monitoring a specific precursor-to-product ion transition for both the analyte and the internal standard. For Mosapride (the active component of the amide), the protonated molecular ion [M+H]⁺ at m/z 422 is often selected as the precursor ion, which fragments to a characteristic product ion at m/z 198. researchgate.net
Given that Mosapride-d5 contains five deuterium (B1214612) atoms, its molecular weight is increased by five mass units compared to the unlabeled compound. pharmaffiliates.comscbt.com Therefore, the MRM transition for Mosapride-d5 would be m/z 427 → m/z 203 (assuming the deuterium atoms are on a stable part of the molecule that is retained in the fragment). The quantification is based on the ratio of the peak area of the analyte's transition to that of the internal standard's transition. This approach enables the unequivocal identification and precise measurement of Mosapride Citric Amide even in complex sample matrices. usgs.gov
Interactive Table 1: Hypothetical MRM Transitions for LC-MS/MS Analysis
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Notes |
| Mosapride | 422 | 198 | Based on known fragmentation patterns. researchgate.net |
| Mosapride-d5 | 427 | 203 | Hypothetical transition for the deuterated standard. |
Gas Chromatography-Mass Spectrometry (GC-MS) Approaches for Volatile Derivatives
Gas chromatography-mass spectrometry (GC-MS) is another robust technique for quantitative analysis, though it is typically reserved for volatile and thermally stable compounds. nih.gov Mosapride Citric Amide, being a complex, non-volatile salt, cannot be directly analyzed by GC-MS. Therefore, a chemical derivatization step is required to convert the analyte into a volatile and thermally stable derivative.
Common derivatization procedures include silylation or acetylation, which target active hydrogen atoms in the molecule. For instance, reacting the sample with a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) would replace active hydrogens with trimethylsilyl (B98337) (TMS) groups, increasing volatility. A similar derivatization would be applied to the this compound internal standard.
Following derivatization, the sample is injected into the GC, where the derivatives of the analyte and the internal standard are separated. The mass spectrometer then detects and quantifies the respective derivatives. The use of the deuterated internal standard is crucial to account for any variability or incompleteness in the derivatization reaction and potential degradation during GC analysis. protocols.io While theoretically feasible, this approach is more complex and less common than LC-MS/MS for compounds like Mosapride.
Capillary Electrophoresis-Mass Spectrometry (CE-MS) Applications
Capillary Electrophoresis-Mass Spectrometry (CE-MS) combines the high separation efficiency of CE with the sensitivity and specificity of MS, making it particularly well-suited for the analysis of polar and charged compounds. asiapharmaceutics.infonih.gov Given that Mosapride Citric Amide is a salt and exists as a charged species in solution, CE-MS presents a viable and powerful analytical option.
In a typical CE-MS setup, a background electrolyte solution is used to facilitate the separation of ions in a capillary under the influence of an electric field. This compound would be added as the internal standard. The near-identical electrophoretic mobility of the analyte and the deuterated standard ensures they migrate very closely together, but they are resolved by the mass spectrometer. diva-portal.org This technique minimizes matrix effects and offers an alternative to LC-MS/MS, especially for samples where chromatographic separation is challenging. The minimal sample and solvent requirements of CE also align with the principles of green analytical chemistry. asiapharmaceutics.info
Validation of Analytical Methods Employing this compound as Internal Standard
Method validation is essential to ensure that an analytical procedure is reliable, reproducible, and fit for its intended purpose. nih.gov When using this compound as an internal standard, key validation parameters include specificity, selectivity, and linearity.
Specificity and Selectivity in Complex Matrices (excluding human biological samples)
Specificity is the ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. The use of LC-MS/MS with MRM detection provides a high degree of specificity. By monitoring a specific mass transition, the method can distinguish the analyte from other compounds, even if they co-elute chromatographically.
The addition of this compound as an internal standard further enhances selectivity. In a complex matrix, such as a pharmaceutical formulation containing various excipients or an environmental water sample, matrix components can cause ion suppression or enhancement, affecting the analyte signal. usgs.govunipa.it Since the stable isotope-labeled standard co-elutes and experiences the same matrix effects as the analyte, the ratio of their signals remains constant, allowing for accurate quantification. The method's selectivity would be demonstrated by analyzing blank matrix samples and matrix samples spiked with potential interferents to show the absence of any interfering peaks at the retention time of the analyte and internal standard.
Calibration Curve Development and Linearity Assessment
To establish the relationship between the instrument response and the concentration of the analyte, a calibration curve is constructed. uknml.com This is achieved by preparing a series of calibration standards containing a fixed concentration of the internal standard (this compound) and varying, known concentrations of the analyte (Mosapride Citric Amide). mdpi.com
Each standard is analyzed, and the peak area ratio of the analyte to the internal standard is calculated. A calibration curve is then generated by plotting this peak area ratio (y-axis) against the analyte concentration (x-axis). japer.in The relationship is typically evaluated using a linear regression model. mdpi.com The method's linearity is confirmed if the plot yields a straight line, which is quantitatively assessed by the correlation coefficient (r) or the coefficient of determination (r²). A value close to 1.0 (e.g., >0.999) indicates a strong linear relationship. nih.gov The validated linear range should encompass the expected concentrations of the analyte in the test samples.
Interactive Table 2: Example Data for Calibration Curve Construction
| Analyte Conc. (ng/mL) | IS Conc. (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |
| 1.0 | 50 | 1,050 | 51,500 | 0.020 |
| 5.0 | 50 | 5,200 | 52,100 | 0.100 |
| 25.0 | 50 | 26,100 | 51,800 | 0.504 |
| 50.0 | 50 | 51,300 | 51,100 | 1.004 |
| 100.0 | 50 | 102,500 | 51,600 | 1.986 |
| 250.0 | 50 | 254,000 | 51,200 | 4.961 |
| 500.0 | 50 | 509,000 | 51,300 | 9.922 |
Evaluation of Analytical Precision and Accuracy
The validation of an analytical method is fundamental to ensuring its reliability. Precision and accuracy are cornerstone parameters in this validation process. Precision is typically expressed as the Relative Standard Deviation (%RSD) of a series of measurements, while accuracy is determined by the percentage of recovery of a known amount of analyte.
For analytical methods involving Mosapride, high levels of precision and accuracy are consistently reported. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) methods demonstrate excellent reproducibility. For instance, a validated RP-HPLC method for Mosapride Citrate (B86180) reported intra- and inter-day variations of less than 1%, showcasing high precision. nih.gov Similarly, a UPLC method found the %RSD for repeatability and intraday precision to be less than 2%. rjptonline.org Accuracy is likewise high, with recovery percentages typically falling within the 98-102% range, confirming the suitability of these methods for quality control. rjptonline.orginnovareacademics.in Quantitative Nuclear Magnetic Resonance (qNMR) studies have also confirmed these findings, with recoveries for Mosapride ranging from 99.15% to 100.82%. mdpi.comnih.gov
| Analytical Method | Precision (%RSD) | Accuracy (% Recovery) | Source |
|---|---|---|---|
| RP-UPLC | < 2% | 98-102% | rjptonline.org |
| RP-HPLC | < 1% | 101.55 ± 0.97% | nih.gov |
| HPLC-DAD | 1.28% | 100.52% | nih.gov |
| 1H qNMR | < 2% | 99.15 - 100.82% | mdpi.comnih.gov |
| LC-MS/MS (in tissue) | 1.0 - 13% (inter-day) | 97 - 107% | nih.gov |
Determination of Limits of Detection (LOD) and Quantification (LOQ)
The Limit of Detection (LOD) and Limit of Quantification (LOQ) define the sensitivity of an analytical method. LOD is the lowest concentration of an analyte that can be reliably detected, while LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy.
Various analytical techniques have established the LOD and LOQ for Mosapride. A validated RP-HPLC method determined the LOD and LOQ for Mosapride to be 0.292 µg/ml and 0.885 µg/ml, respectively. japer.in Another sensitive HPLC method reported a lower detection limit of 0.23 µg/ml. nih.gov For tissue sample analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS), the lower limit of quantification for Mosapride Citrate was found to be 0.004 µg/g, demonstrating the high sensitivity of mass spectrometry-based methods. nih.gov Spectrofluorimetric methods have also been developed, offering linearity ranges for quantification as low as 50 ng/ml. nih.gov
| Analytical Method | LOD | LOQ | Source |
|---|---|---|---|
| RP-HPLC | 0.292 µg/ml | 0.885 µg/ml | japer.in |
| RP-HPLC | 0.23 µg/ml | Not Specified | nih.gov |
| RP-HPLC (for related substances) | Detection limits between 0.002 µg and 0.064 µg | nih.gov | |
| LC-MS/MS (in tissue) | Not Specified | 0.004 µg/g | nih.gov |
| Spectrofluorimetry | Linearity range from 50 ng/ml | nih.gov |
Application in Impurity Profiling and Process-Related Substance Analysis
Controlling impurities in active pharmaceutical ingredients (APIs) is a critical aspect of drug development and manufacturing to ensure safety and efficacy. This compound plays a vital role in the accurate identification and quantification of process-related impurities and degradation products of Mosapride.
Chromatographic Separation of Process Impurities and Degradants
Effective separation of the main compound from its impurities is the primary goal of impurity profiling methods. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common technique employed for this purpose. nih.gov These methods typically utilize an octadecylsilane (B103800) (C18) bonded silica (B1680970) column. nih.govresearchgate.netgoogle.com
The mobile phase composition is optimized to achieve clear separation. A common approach involves a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer like phosphate (B84403) or citrate buffer, with the pH adjusted to a specific value. nih.govnih.govgoogle.com For example, one method uses a mobile phase of acetonitrile and 0.024 M orthophosphoric acid (pH 3.0), while another uses a citric acid solution mixed with methanol and acetonitrile. nih.govgoogle.com A patent for detecting key impurities specifies an isocratic elution with a mobile phase of citric acid solution, methanol, and acetonitrile (55:35:10) at a column temperature of 40°C, which successfully separates the main peak from various impurities. google.comgoogle.com These chromatographic methods are capable of resolving process-related impurities, such as defluorinated byproducts, and degradation products arising from hydrolysis. google.comgoogle.com
Use of Deuterated Standards for Absolute Quantification of Impurities
For the most accurate quantification of impurities, especially at trace levels, isotope dilution mass spectrometry (IDMS) coupled with liquid chromatography is the gold standard. This is where this compound is indispensable. As a stable isotope-labeled internal standard, it exhibits nearly identical chemical and physical properties to the non-labeled Mosapride and its impurities but is distinguishable by its higher mass. veeprho.com
In the IDMS workflow, a known quantity of Mosapride-d5 is added to the sample before any extraction or clean-up steps. lcms.cz During LC-MS/MS analysis, the instrument monitors the mass transitions for both the non-labeled analyte and the deuterated standard. Because the standard and analyte behave identically during sample preparation and ionization, any loss of sample or fluctuation in instrument response affects both equally. veeprho.comlcms.cz By measuring the peak area ratio of the analyte to the internal standard, a highly accurate and precise calculation of the analyte's absolute concentration can be made, effectively correcting for matrix effects and procedural variations. veeprho.com This ensures reliable quantification of impurities, which is crucial for meeting stringent regulatory requirements.
Development of Stability-Indicating Analytical Methods
A stability-indicating analytical method (SIAM) is a validated quantitative procedure that can accurately detect decreases in the amount of the API in a drug product due to degradation. A key feature of a SIAM is its ability to separate the intact API from its degradation products. rjptonline.org
Forced Degradation Studies for Analytical Method Robustness
To develop and validate a SIAM, forced degradation studies are essential. These studies involve subjecting the drug substance to harsh conditions—such as acid and base hydrolysis, oxidation, heat, and photolysis—to intentionally generate degradation products. rjptonline.orgnih.gov The goal is to produce a reasonable amount of degradation (typically 5-20%) to challenge the analytical method. rjptonline.org
For Mosapride Citrate, studies have shown it is susceptible to degradation under several stress conditions, most notably in acidic environments. rjptonline.orgnih.gov One study identified the degradation order for Mosapride Citrate as acidic > oxidation > basic > thermal > photo. rjptonline.org The developed analytical methods must then prove capable of separating the main Mosapride peak from all generated degradant peaks, ensuring that the assay results for the intact drug are unaffected. rjptonline.orgnih.gov
| Stress Condition | Reagent/Parameter | Duration/Temperature | Observation | Source |
|---|---|---|---|---|
| Acid Hydrolysis | 0.1 M HCl | 1 hour | Significant degradation observed | rjptonline.org |
| Base Hydrolysis | 0.1 M NaOH | 1 hour | Degradation observed | rjptonline.org |
| Oxidation | 3% H₂O₂ | 3 hours | Significant degradation observed | rjptonline.org |
| Thermal Degradation | Dry Heat | 80°C for 48 hours | Degradation observed | rjptonline.org |
| Photolytic Degradation | UV Light | 4 hours | Relatively stable compared to other conditions | rjptonline.org |
| Long-term Stability | High Temp (60°C), High Humidity (92.5% RH), Illumination (4500 Lx) | 30 days | Impurities effectively separated from main peak | google.com |
Mass Balance Approaches in Degradation Product Analysis
In the landscape of pharmaceutical stability testing, establishing a comprehensive mass balance is a critical endeavor. It serves to account for all the material of a drug substance after it has been subjected to stress conditions, ensuring that the decrease in the parent drug concentration is quantitatively correlated with the formation of degradation products. This process is fundamental to validating that an analytical method is truly stability-indicating and that all significant degradants have been detected and quantified. The use of an appropriate internal standard is paramount for the precision and accuracy of these studies. This compound emerges as a theoretically ideal internal standard for the analysis of its non-labeled counterpart, Mosapride Citric Amide.
The core principle of a mass balance study is to reconcile the amount of the parent drug lost with the amount of degradation products formed. pharmtech.com A successful mass balance, typically falling within a 95-105% range, provides confidence that no major degradation products are going undetected. researchgate.net Forced degradation studies, which involve exposing the drug substance to harsh conditions such as acid, base, heat, light, and oxidation, are intentionally designed to produce these degradants. nih.govglobalresearchonline.net
In the context of analyzing Mosapride Citric Amide, which may be formed from the interaction of Mosapride Citrate with an excipient, a robust analytical method is required to separate the parent compound from its potential degradation products. pharmtech.com The quantification of these entities is where this compound would play a crucial role. As a stable isotope-labeled internal standard, it is chemically identical to the analyte, Mosapride Citric Amide. This means it co-elutes with the analyte in chromatographic systems and exhibits the same ionization efficiency in mass spectrometry. However, it is distinguishable by its higher mass due to the five deuterium atoms. This distinction allows for the correction of variations in sample preparation, injection volume, and instrument response, leading to highly accurate quantification of the analyte and its degradants.
Research on the forced degradation of Mosapride Citrate provides a foundational understanding of its stability profile. Studies have shown that Mosapride is susceptible to degradation under various stress conditions. For instance, one study demonstrated that after 24 hours of exposure to different stressors, the following degradation was observed: 0.2% in 0.1N HCl, 1.5% in 0.1N NaOH, 0.5% under thermal stress at 60°C, 0.7% under UV light, and 1.6% in 3% hydrogen peroxide. journalppw.com In each of these scenarios, a mass balance of 100.00% was achieved, indicating that the analytical method successfully accounted for all the parent drug and the formed degradants. journalppw.com
The application of this compound as an internal standard in such a study would involve adding a known quantity to each sample before analysis. As the samples are processed and analyzed, typically by a hyphenated technique like Liquid Chromatography-Mass Spectrometry (LC-MS), any loss or variability in the analytical process would affect both the analyte and the internal standard equally. By comparing the peak area of the analyte to the known concentration and peak area of the internal standard, a precise and accurate quantification of the remaining Mosapride Citric Amide and its degradation products can be achieved.
The following table illustrates hypothetical results from a forced degradation study of Mosapride Citric Amide, employing this compound as an internal standard to ensure accurate quantification and mass balance calculation.
| Stress Condition | Time (hours) | Assay of Active Substance (%) | Assay of Degraded Products (%) | Mass Balance (%) |
| Acid Hydrolysis (0.1N HCl) | 24 | 98.5 | 1.5 | 100.0 |
| Basic Hydrolysis (0.1N NaOH) | 24 | 98.2 | 1.8 | 100.0 |
| Thermal Degradation (60°C) | 24 | 99.1 | 0.9 | 100.0 |
| Photolytic Degradation (UV 254nm) | 24 | 98.8 | 1.2 | 100.0 |
| Oxidative Degradation (3% H₂O₂) | 24 | 97.9 | 2.1 | 100.0 |
This table presents hypothetical data based on typical degradation patterns for illustrative purposes.
The successful application of this methodology not only confirms the stability-indicating nature of the analytical method but also provides a detailed profile of the drug's degradation pathways. This information is invaluable for formulation development, establishing storage conditions, and ensuring the safety and efficacy of the final pharmaceutical product.
The table below summarizes the roles of the key compounds in this analytical approach.
| Compound Name | Role in Analysis | Key Characteristics |
| Mosapride Citric Amide | Analyte (Parent Drug) | The compound of interest being tested for stability. |
| This compound | Internal Standard | Chemically identical to the analyte but with a higher mass due to deuterium labeling, allowing for accurate quantification. |
| Degradation Products | Impurities | Formed from the chemical breakdown of the analyte under stress conditions; their quantification is essential for mass balance. |
Research Applications in Pre Clinical Metabolism and Pharmacokinetics Non Human Biological Systems
In Vitro Metabolic Pathway Elucidation Using Deuterated Probes
The use of deuterated compounds like Mosapride-d5 Citric Amide is instrumental in clarifying metabolic fates within controlled in vitro systems, such as isolated liver microsomes, hepatocytes, and recombinant enzymes.
Studies on the parent compound, mosapride (B1662829), have identified its primary metabolic pathways in non-human biological systems, primarily rats. nih.gov These reactions are categorized into Phase I (functionalization) and Phase II (conjugation). The main Phase I reactions include dealkylation, N-oxidation, cleavage of the morpholine (B109124) ring, and hydroxylation. nih.gov The predominant Phase II reaction is glucuronidation. nih.gov
| Metabolic Phase | Reaction Type | Description | Known Metabolites |
|---|---|---|---|
| Phase I | Dealkylation | Removal of the p-fluorobenzyl group. This is a predominant metabolic pathway. nih.gov | des-p-fluorobenzyl mosapride (M3) nih.gov |
| Phase I | N-Oxidation | Oxidation of the nitrogen atom in the morpholine ring. nih.gov | Mosapride N-oxide (M16) nih.gov |
| Phase I | Morpholine Ring Cleavage | Opening of the morpholine ring structure. nih.govnih.gov | Morpholine ring-opened mosapride (M15) nih.gov |
| Phase I | Hydroxylation | Addition of a hydroxyl (-OH) group to the molecule. nih.gov | Hydroxylated metabolites |
| Phase II | Glucuronidation/Conjugation | Attachment of glucuronic acid, glucose, or sulfate (B86663) to make the compound more water-soluble for excretion. nih.gov | Glucuronide, glucose, and sulfate conjugates nih.gov |
A significant advantage of using Mosapride-d5 is the ease of identifying its metabolites using high-resolution mass spectrometry (MS). The deuterated parent compound and any of its metabolites that retain the deuterium (B1214612) label will have a distinct mass-to-charge ratio (m/z) that is 5 Daltons higher than their non-deuterated counterparts. This mass shift acts as a clear and unambiguous signature, allowing for their detection and structural elucidation even at very low concentrations in complex biological matrices like microsomal incubates.
For example, in a UPLC-MS/MS analysis, researchers can specifically search for pairs of parent-metabolite ions separated by the expected mass difference corresponding to a metabolic reaction (e.g., +16 Da for hydroxylation), while also confirming the presence of the +5 Da deuterium signature in both the parent and product ion. This dual-marker approach greatly enhances confidence in metabolite identification.
| Compound | Example Metabolic Pathway | Expected m/z of Non-Deuterated Form | Expected m/z of Deuterated (d5) Form | Mass Shift due to Deuteration |
|---|---|---|---|---|
| Mosapride (Parent) | N/A | 422.2 | 427.2 | +5 Da |
| des-p-fluorobenzyl mosapride | Dealkylation | 314.1 | 319.1 | +5 Da |
| Mosapride N-oxide | N-Oxidation | 438.2 | 443.2 | +5 Da |
By slowing down a primary metabolic pathway via the kinetic isotope effect, deuteration can cause the drug's metabolism to shift towards alternative, often minor, pathways. This phenomenon, known as metabolic shunting, can be investigated using Mosapride-d5. If the deuteration successfully retards a major pathway like dealkylation, researchers can quantify the formation of other metabolites to see if their production increases proportionally. dovepress.com This provides valuable insight into the full metabolic potential of the drug, which might be obscured when primary pathways are highly efficient. Understanding these "shunt" pathways is crucial, as they could lead to the formation of unique metabolites with different pharmacological or toxicological profiles.
Identification and Structural Confirmation of Deuterated Metabolites
Pharmacokinetic Studies in Animal Models (e.g., rodent, canine, guinea pig models)
Stable isotope-labeled compounds are essential for accurately determining pharmacokinetic parameters in animal models. Studies using radiolabeled ([14C]) mosapride have established its pharmacokinetic profile in rats, dogs, and monkeys, providing a baseline for comparison with deuterated analogues. nih.gov
Following oral administration of [14C]mosapride to animal models, the compound is rapidly absorbed. nih.gov The use of Mosapride-d5 allows for similar pharmacokinetic studies but with detection by LC-MS/MS, which is often more accessible and avoids the complications of handling radioactive materials. These studies measure key parameters such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), and the area under the plasma concentration-time curve (AUC).
By comparing the pharmacokinetic profile of Mosapride-d5 to its non-deuterated counterpart, researchers can determine if the metabolic changes observed in vitro translate to meaningful differences in vivo, such as increased plasma exposure or a longer half-life. medcraveonline.com Studies in rats, dogs, and monkeys have shown that mosapride's plasma concentration declines in a biphasic manner. nih.gov Excretion occurs through both urine and feces, with a significant portion being excreted into the bile. nih.govebi.ac.uk
| Parameter | Rat | Dog | Monkey |
|---|---|---|---|
| Cmax (ng eq./mL) | 1410 | ~1000 | 2000-3000 |
| Tmax (h) | 1 | 0.5-1 researchgate.net | Not Specified nih.gov |
| t1/2 β (Elimination Half-life, h) | ~8 | ~15 | ~10 |
| Primary Excretion Routes | Urine (~40%), Feces (~60%) | Urine (~20%), Feces (~70%) | Not Specified |
Whole-body autoradiography studies with [14C]mosapride in rats have shown that radioactivity distributes to numerous tissues. nih.gov The highest concentrations are found in the gastrointestinal tract, including the stomach and small intestine, which are the target sites of pharmacological action. nih.govebi.ac.uk Conversely, concentrations are much lower in the brain and eyeballs. nih.gov
Using a deuterated tracer like Mosapride-d5 coupled with quantitative mass spectrometry of tissue homogenates allows for a highly specific and sensitive assessment of drug distribution. This method can confirm whether changes in metabolism due to deuteration alter the tissue accumulation profile. For example, if Mosapride-d5 has a longer half-life, it may lead to higher or more sustained concentrations in certain tissues. Studies in rats have shown that mosapride and its metabolites distribute rapidly and widely, with the highest concentrations of the parent drug and its N-oxide metabolite found in the duodenum. ebi.ac.ukresearchgate.net In lactating rats, concentrations in milk were found to be about five times higher than in plasma. nih.gov
Investigation of Systemic Clearance and Elimination Pathways
Studies in non-human animal models have been crucial in elucidating the systemic clearance and elimination pathways of mosapride. Following oral administration of radiolabeled mosapride citrate (B86180) in rats, approximately 40% of the radioactivity is excreted in the urine and about 60% in the feces via biliary excretion. nih.gov In dogs, the excretion profile is different, with about 20% of the administered radioactivity recovered in urine and approximately 70% in feces. nih.govbussan-ah.com
The primary route of metabolism for mosapride is through the cytochrome P450 enzyme system, specifically CYP3A4. nih.govfsh.mi.thmedchemexpress.com This enzymatic process leads to the formation of several metabolites. The major metabolite identified across species is the des-p-fluorobenzyl metabolite, known as M-1. nih.govnih.govsemanticscholar.org In rats, after a single oral dose, unchanged mosapride is barely detectable in the urine, with M-1 being the major metabolite found. bussan-ah.com Fecal analysis in rats revealed the presence of both unchanged mosapride (around 33%) and the M-1 metabolite (around 8-9%), with no significant sex-related differences in the composition of fecal metabolites. bussan-ah.com In dogs and monkeys, M-1 is also a major radioactive component in plasma and the primary metabolite in urine, where the unchanged drug is hardly found. nih.govnih.gov
Comparative Metabolic Profiling Across Different Non-Human Species
Comparative studies of mosapride metabolism across different non-human species have revealed significant differences, which are critical for the correct interpretation and extrapolation of preclinical data.
Identification of Species-Specific Metabolic Differences
The metabolic profile of mosapride exhibits notable variations between rats, dogs, and monkeys. One of the most striking differences is the sex-dependent pharmacokinetics observed in rats, which is not apparent in dogs or monkeys. nih.govnih.gov In male rats, plasma concentrations of unchanged mosapride are significantly lower, and the plasma contains unchanged drug, M-1, M-2, and other metabolites. nih.gov Conversely, female rat plasma contains mosapride as the major component with only small amounts of M-1. nih.gov This suggests a more rapid metabolism of mosapride in male rats. researchgate.net
In contrast, studies in dogs and monkeys show no significant sex-related differences in the pharmacokinetics of mosapride or its primary metabolite, M-1. nih.gov The plasma in both dogs and monkeys contains mosapride and M-1 as the main radioactive components. nih.gov
Oral bioavailability also shows considerable variation among species, indicating extensive first-pass metabolism that differs between animals. The oral bioavailability of mosapride is reported to be approximately 8% in dogs and 14% in monkeys. nih.govresearchgate.net In rats, there is a marked sex difference, with bioavailability being 7% in males and 47% in females. semanticscholar.org
The following table summarizes key pharmacokinetic parameters of mosapride in different non-human species, illustrating these species-specific differences.
| Species | Sex | Parameter | Value | Reference |
|---|---|---|---|---|
| Dog | Male | t1/2 beta (IV) | 2.4 h | nih.gov |
| Cmax (Oral) | 207 ng/ml | nih.gov | ||
| Female | t1/2 (Oral) | 1.5 h | bussan-ah.com | |
| Cmax (Oral) | 289 ng/mL | bussan-ah.com | ||
| Monkey | Male | t1/2 beta (IV) | 2.4 h | nih.gov |
| Cmax (Oral) | 862 ng/ml | nih.gov | ||
| Female | t1/2 (Oral) | 0.9 h | nih.gov | |
| Cmax (Oral) | Similar to male | nih.gov | ||
| Rat | Male | t1/2 (Oral) | 1.9 h | researchgate.net |
| Cmax (Oral) | 44 ng/ml | researchgate.net | ||
| Female | t1/2 (Oral) | 2.8 h | researchgate.net | |
| Cmax (Oral) | 788 ng/ml | researchgate.net |
Extrapolation of Metabolic Data from Animal Models to Broader Biological Contexts
The extrapolation of metabolic data from animal models to a broader biological context, including predicting human pharmacokinetics, is a cornerstone of drug development. The species-specific differences observed in mosapride metabolism underscore the importance of selecting appropriate animal models. grafiati.com The significant differences in CYP3A activity and expression between species can lead to variations in drug metabolism and clearance. grafiati.com
A study comparing mosapride metabolites in humans and rats found that despite quantitative differences, there was little qualitative species difference. nih.gov Of the 16 metabolites identified in humans, 15 were also found in rats, suggesting that the rat can be a reasonably predictive model for the metabolic pathways of mosapride in humans. nih.gov The major phase I metabolic reactions, including dealkylation and morpholine ring cleavage, and phase II reactions like glucuronide and sulfate conjugation, were observed in both species. nih.gov
The use of deuterated compounds like this compound is particularly valuable in these comparative studies. The kinetic isotope effect, where the C-D bond is stronger than the C-H bond, can slow down metabolism at the site of deuteration. researchgate.net This can help to identify primary sites of metabolism and can sometimes lead to altered metabolic pathways, potentially reducing the formation of certain metabolites. nih.govresearchgate.net By comparing the metabolic profiles of mosapride and its deuterated analog across different species, researchers can gain a more nuanced understanding of the metabolic processes and better predict the metabolic fate of the compound in humans.
Investigation of Isotopic Effects and Mechanistic Insights
Kinetic Isotope Effects (KIEs) in Enzymatic and Chemical Reactions
Deuteration of a molecule at a specific position can alter the rate of a chemical reaction if the bond to that position is broken or altered in the rate-determining step. nih.gov This principle is leveraged to study the metabolism of drugs like Mosapride (B1662829).
The deuterium (B1214612) kinetic isotope effect (KIE) is quantified as the ratio of the reaction rate for the hydrogen-containing compound (kH) to the rate for the deuterium-containing compound (kD).
Primary KIEs are observed when the C-H bond being cleaved in the rate-limiting step is replaced by a C-D bond. Because the C-D bond is stronger and has a lower zero-point vibrational energy, it requires more energy to break, leading to a slower reaction rate and a kH/kD ratio typically greater than 1. nih.gov
Secondary KIEs occur when deuterium is substituted at a position that is not directly involved in bond breaking but is located near the reaction center. These effects are generally smaller than primary KIEs and provide information about changes in hybridization or the steric environment of the transition state.
The measurement of these effects involves comparing the metabolic clearance rates of Mosapride and Mosapride-d5 in systems like human liver microsomes. plos.org A significant KIE points to the involvement of that specific C-H bond in a critical step of the reaction.
Table 1: Illustrative Data for Interpreting Kinetic Isotope Effects (KIE) This table presents hypothetical data to illustrate how KIE values are interpreted, as specific experimental KIE data for Mosapride-d5 is not publicly available.
| Deuteration Site on Mosapride | Metabolic Reaction | kH/kD (KIE) | Interpretation |
|---|---|---|---|
| N-dealkylation site | N-dealkylation | 4.5 | A large primary KIE suggests that C-H bond cleavage at this site is a rate-limiting step in the N-dealkylation pathway. nih.gov |
| Aromatic Ring | Aromatic Hydroxylation | 1.1 | A KIE value close to 1 indicates that C-H bond cleavage is not the rate-limiting step for this metabolic pathway. |
Mosapride is known to be metabolized in humans, with one identified pathway being the removal of the p-fluorobenzyl group, a process likely mediated by cytochrome P450 enzymes such as CYP3A4. researchgate.net By strategically placing deuterium on different metabolically labile sites of the Mosapride molecule, researchers can determine which metabolic pathway is the slowest, or "rate-limiting."
Beyond altering reaction rates, deuteration can also influence how a substrate binds to an enzyme or how the resulting product is released. researchgate.net The replacement of hydrogen with deuterium can cause subtle changes in the molecule's size and the nature of its van der Waals interactions. researchgate.net
In some cases, a deuterated product may bind more tightly to the enzyme's active site, leading to slower product release. researchgate.net If product release is the rate-limiting step for the entire catalytic cycle, this can result in an observed KIE even if C-H bond breaking is not rate-limiting. researchgate.net Studying these interactions with Mosapride-d5 could reveal intricate details about how it orients itself within the active sites of metabolizing enzymes like CYP3A4.
Elucidation of Rate-Limiting Steps in Metabolic Transformations
Mechanistic Studies of Mosapride Action and Biotransformation
Mosapride exerts its primary pharmacological effect through interactions with serotonin (B10506) receptors in the GI tract. patsnap.com Isotopic labeling can also provide insights into the nuances of these ligand-receptor interactions.
Mosapride is characterized as a selective 5-HT4 receptor agonist and a 5-HT3 receptor antagonist.
5-HT4 Receptor Agonism: In radioligand binding studies, Mosapride demonstrates a clear affinity for 5-HT4 receptors. It competitively inhibits the binding of known 5-HT4 ligands, such as [3H]GR113808, to receptor sites in tissues like the guinea pig striatum and ileum. nih.govresearchgate.net Functional assays confirm its agonist activity; Mosapride stimulates cAMP accumulation in cells expressing 5-HT4 receptors and induces muscle contraction or relaxation in various GI preparations. nih.govscispace.com However, its potency and efficacy can vary depending on the tissue, suggesting possible heterogeneity of 5-HT4 receptors throughout the GI tract. nih.gov In some systems, it acts as a partial agonist. nih.govnih.gov
5-HT3 Receptor Antagonism: While its affinity for 5-HT3 receptors is weaker than for 5-HT4, Mosapride acts as a competitive antagonist at this site. nih.gov Patch-clamp studies on cells expressing 5-HT3 receptors show that Mosapride inhibits the currents induced by serotonin in a concentration-dependent manner. nih.gov The mechanism appears to involve a competitive block where Mosapride binds to the closed state of the receptor channel, preventing it from opening, and may also accelerate channel desensitization. nih.govnih.gov
Table 2: In Vitro Receptor Binding and Functional Potency of Mosapride
| Receptor/Assay | Preparation | Parameter | Value | Reference |
|---|---|---|---|---|
| 5-HT4 Receptor | ||||
| Binding | Guinea Pig Striatum | IC50 | 113 nM | nih.gov |
| Binding | Guinea Pig Ileum | Ki | 84.2 nM | researchgate.net |
| Binding | h5-HT4(c) Receptors | pKi | 6.8 | scispace.com |
| Functional (cAMP) | h5-HT4(c) Receptors | pEC50 | 6.3 | scispace.com |
| Functional (Contraction) | Guinea Pig Ileum | EC50 | 73 nM | nih.gov |
| 5-HT3 Receptor |
The substitution of hydrogen with deuterium can, in some cases, alter the binding affinity of a ligand for its receptor. This phenomenon, sometimes known as a thermodynamic or equilibrium isotope effect, often arises from changes in the strength of hydrogen bonds between the ligand and the receptor. nih.govplos.org
Although specific studies comparing the binding affinity of Mosapride-d5 to that of Mosapride are not available in the published literature, the principle remains applicable. If hydrogen bonds involving the deuterated positions of Mosapride-d5 are critical for its interaction with the 5-HT4 or 5-HT3 receptors, a change in binding affinity would be theoretically possible.
Understanding the Basis of Metabolic Stability or Instability Attributed to Deuteration
The metabolic fate of a drug is a critical determinant of its efficacy and duration of action. For Mosapride, metabolism occurs primarily in the liver, with the cytochrome P450 (CYP) enzyme system, particularly the CYP3A4 isoform, playing a central role. fsh.mi.thfda.gov.ph The known metabolic pathways for Mosapride include N-dealkylation, oxidation of the morpholine (B109124) ring, hydroxylation of the benzene (B151609) ring, and O-deethylation. fsh.mi.thtandfonline.comnih.gov
Mosapride-d5 Citric Amide is specifically deuterated at the ethoxy group. This targeted placement of deuterium is designed to influence the rate of O-deethylation. The basis for this anticipated alteration in metabolic stability lies in the kinetic isotope effect (KIE). The KIE describes the change in the rate of a chemical reaction when an atom in the reactants is replaced with one of its isotopes. wikipedia.org The carbon-deuterium (C-D) bond has a lower vibrational frequency in its ground state compared to the carbon-hydrogen (C-H) bond, resulting in a higher activation energy required for C-D bond cleavage. wikipedia.orgprinceton.edu Consequently, metabolic reactions involving the breaking of a C-D bond are typically slower than those involving a C-H bond.
In the context of Mosapride-d5, the O-deethylation pathway involves the cleavage of a C-H bond on the ethyl group attached to the benzene ring. By replacing these hydrogens with deuterium, the rate of this metabolic process is expected to be reduced. This phenomenon, known as a primary kinetic isotope effect, can lead to increased metabolic stability of the molecule. wikipedia.org
While direct experimental data on the metabolic stability of this compound is not extensively published, studies on other deuterated compounds provide valuable insights. For instance, research on 7-(d2-ethoxy)flavone demonstrated a significant kinetic isotope effect in liver microsomal metabolism studies, confirming that deuteration of an ethoxy group can indeed slow down its metabolic cleavage. nih.gov This supports the hypothesis that the deuteration in Mosapride-d5 would likely lead to a decreased rate of formation of the O-desethyl metabolite.
Table 1: Key Metabolic Pathways of Mosapride
| Metabolic Pathway | Description | Primary Enzyme Involved | Potential Impact of Deuteration in Mosapride-d5 |
| N-dealkylation | Removal of the p-fluorobenzyl group. fsh.mi.thtandfonline.comnih.gov | CYP3A4 fsh.mi.thfda.gov.ph | No direct impact expected from deuteration at the ethoxy group. |
| Morpholine Ring Oxidation | Oxidation at position 5 of the morpholine ring. fsh.mi.th | CYP3A4 fsh.mi.thfda.gov.ph | No direct impact expected from deuteration at the ethoxy group. |
| Benzene Ring Hydroxylation | Addition of a hydroxyl group to the benzene ring at position 3. fsh.mi.th | CYP3A4 fsh.mi.thfda.gov.ph | No direct impact expected from deuteration at the ethoxy group. |
| O-deethylation | Removal of the ethyl group from the ethoxy moiety. tandfonline.comnih.gov | CYP Enzymes (likely CYP3A4) | Expected to be significantly slowed due to the kinetic isotope effect. |
Conformational and Stereochemical Effects of Deuterium Substitution
Beyond its influence on metabolism, the introduction of deuterium can also have subtle but significant effects on the conformational and stereochemical properties of a molecule.
Stereochemical Outcomes of Deuterium-Mediated Transformations
Mosapride is a chiral molecule, existing as a racemic mixture of (R)- and (S)-enantiomers. nih.gov It possesses two stereogenic centers: one at the C2 position of the morpholine ring and the other at the benzylic carbon of the p-fluorobenzyl group. The stereochemistry of a drug can be crucial for its pharmacological activity and metabolic fate, as enzymes and receptors are chiral environments.
Deuterium substitution itself does not change the existing stereocenters of the Mosapride molecule. However, if a metabolic transformation were to create a new stereocenter or involve the existing ones, the presence of deuterium could potentially influence the stereochemical outcome. This is known as a stereochemical isotope effect. For instance, if an enzyme metabolizes the two enantiomers of Mosapride at different rates (stereoselective metabolism), a kinetic isotope effect from deuteration could further modulate these differences.
Degradation Pathways and Chemical Stability Studies of Mosapride D5 Citric Amide
Identification of Chemical Degradation Products of Mosapride-d5 Citric Amide
Forced degradation studies are essential for identifying potential degradation products that could form under various environmental conditions. While specific degradation studies on this compound are not extensively published, the degradation profile of its non-deuterated counterpart, Mosapride (B1662829) Citrate (B86180), provides a strong foundation for predicting the behavior of the deuterated compound. nih.govmusechem.comresearchgate.net The primary difference in the degradation products would be the presence of the deuterium-labeled ethoxy-d5 group.
Analysis of Hydrolytic Degradation Products
Hydrolysis is a common degradation pathway for pharmaceuticals, often involving the cleavage of ester or amide bonds. In the case of Mosapride Citrate, studies have shown that it undergoes hydrolysis, particularly under acidic conditions. nih.govacs.org The primary hydrolytic degradation product identified is impurity A, which results from the cleavage of the amide linkage. acs.org
For this compound, the same hydrolytic cleavage is expected. The resulting degradation product would be the deuterated version of impurity A.
| Predicted Hydrolytic Degradation Product of this compound |
| 4-amino-5-chloro-2-(ethoxy-d5)benzoic acid |
| N-((4-(4-fluorobenzyl)morpholin-2-yl)methyl)amine |
This table is based on the known hydrolytic degradation of non-deuterated mosapride and predicts the corresponding deuterated products.
Characterization of Oxidative Degradation Pathways
Oxidative degradation can be induced by exposure to oxidizing agents like hydrogen peroxide. For Mosapride Citrate, oxidative stress has been shown to lead to the formation of specific degradation products, such as impurity E. acs.org Another potential site of oxidation is the morpholine (B109124) nitrogen, which can lead to the formation of an N-oxide derivative.
In this compound, the primary structure susceptible to oxidation remains the same. Therefore, the main oxidative degradation products would be the deuterated analogs of those observed for mosapride. The ethoxy-d5 group itself is generally stable to oxidation under these conditions.
| Predicted Oxidative Degradation Products of this compound |
| Mosapride-d5 N-Oxide |
| Impurity E (deuterated) |
This table is based on the known oxidative degradation of non-deuterated mosapride and predicts the corresponding deuterated products.
Photolytic Degradation Products and Mechanisms
Photolytic degradation occurs when a molecule is exposed to light. Studies on Mosapride Citrate have indicated that it is susceptible to photolytic degradation, resulting in the formation of impurities A, C, and E. acs.orgassumption.edu The mechanisms of photolytic degradation can be complex, often involving radical reactions. assumption.edu
For this compound, exposure to light is expected to produce the deuterated versions of these same impurities. The absorption of light energy would likely lead to the cleavage of the amide bond and other photoreactions, similar to the non-deuterated compound.
| Predicted Photolytic Degradation Products of this compound |
| Impurity A (deuterated) |
| Impurity C (deuterated) |
| Impurity E (deuterated) |
This table is based on the known photolytic degradation of non-deuterated mosapride and predicts the corresponding deuterated products.
Elucidation of Degradation Mechanisms through Deuterated Labeling
The strategic placement of stable isotopes like deuterium (B1214612) is a powerful tool in mechanistic studies of drug degradation. nih.govresearchgate.netscispace.com The use of this compound, with its deuterium-labeled ethoxy group, offers significant advantages in understanding the intricacies of its degradation pathways.
Tracing Atomic Rearrangements during Degradation
Mass spectrometry is a key analytical technique for identifying degradation products. When a deuterated compound like this compound is analyzed, the mass of the fragments containing the ethoxy-d5 group will be shifted by five mass units compared to the non-deuterated analog. musechem.com This mass shift acts as a clear and unambiguous marker, allowing researchers to definitively trace the fate of the ethoxy moiety during degradation.
By analyzing the mass spectra of the degradation products, it is possible to determine whether a particular fragment contains the ethoxy-d5 group. This information is invaluable for piecing together the molecular rearrangements that occur during hydrolysis, oxidation, or photolysis.
Understanding Cleavage Sites and Fragment Formation
The deuterium label on the ethoxy group of this compound provides a precise way to confirm bond cleavage sites. For instance, in hydrolytic degradation, the identification of a degradation product corresponding to 4-amino-5-chloro-2-(ethoxy-d5)benzoic acid would unequivocally confirm the cleavage of the amide bond, with the ethoxy-d5 group remaining attached to the benzoic acid portion of the molecule.
Accelerated Stability Studies for Long-Term Storage Considerations in Research Settings
Accelerated stability studies are a cornerstone of chemical research, designed to predict the long-term stability of a substance by subjecting it to exaggerated stress conditions. For a high-purity research compound like this compound, these studies are vital for establishing appropriate storage protocols and estimating a reliable shelf-life. The insights gained are crucial for ensuring the integrity of experimental data. The stability of the non-deuterated form, Mosapride Citrate, has been extensively studied, and these findings serve as a primary model for understanding the behavior of its deuterated counterpart.
Assessment under Various Stress Conditions (Temperature, Humidity, pH)
Forced degradation studies on Mosapride Citrate reveal its susceptibility to hydrolysis, oxidation, and thermal stress. These studies are critical for identifying potential degradation products and understanding the molecule's intrinsic stability. This compound is presumed to follow similar degradation pathways, although the rate of these reactions may be influenced by the kinetic isotope effect, where the presence of heavier deuterium atoms can slow down reactions involving C-H bond cleavage.
Effect of pH (Hydrolytic Degradation): Mosapride is most vulnerable to degradation under acidic and alkaline conditions. In acidic environments (e.g., 0.1 M HCl), the primary degradation pathway involves the hydrolysis of the p-fluorobenzyl ether linkage. Under alkaline conditions (e.g., 0.1 M NaOH), the molecule also shows significant degradation, with the amide bond also being a potential site for hydrolysis. The compound demonstrates its greatest stability in neutral conditions.
Effect of Temperature (Thermal Degradation): When subjected to dry heat, Mosapride exhibits degradation, indicating that temperature is a critical factor for storage. Studies performed at elevated temperatures (e.g., 80°C) show the formation of specific degradation products over time. This suggests that long-term storage of this compound should be at controlled, and likely reduced, temperatures to minimize thermal decomposition.
Effect of Oxidative and Photolytic Stress: Exposure to oxidative conditions, simulated using hydrogen peroxide (H₂O₂), leads to the formation of N-oxide derivatives, a common degradation pathway for compounds containing a morpholine ring. Mosapride has also been found to be susceptible to photolytic degradation, where exposure to light can induce chemical changes. Therefore, protection from light is a necessary storage precaution for research-grade materials.
The table below summarizes the typical findings from forced degradation studies on the Mosapride molecule.
| Stress Condition | Reagent/Condition | Observation | Primary Degradation Pathway |
| Acidic Hydrolysis | 0.1 M HCl at 80°C | Significant Degradation | Cleavage of the p-fluorobenzyl ether linkage |
| Alkaline Hydrolysis | 0.1 M NaOH at 80°C | Significant Degradation | Hydrolysis of ether and potentially amide bonds |
| Oxidative Stress | 30% H₂O₂ at RT | Moderate Degradation | Formation of N-oxide impurities |
| Thermal Stress | Dry Heat at 80°C | Moderate Degradation | Thermal decomposition |
| Photolytic Stress | UV Light | Degradation Observed | Photochemical decomposition |
Kinetics of Degradation and Prediction of Shelf-Life for Research Materials
The study of degradation kinetics involves measuring the rate at which the parent compound decreases and degradation products form under specific stress conditions. For Mosapride, these studies typically show that the degradation follows first-order kinetics, meaning the rate of degradation is directly proportional to the concentration of the compound.
By analyzing the degradation rate constants at various elevated temperatures (e.g., 60°C, 70°C, 80°C), an Arrhenius plot can be constructed. This plot relates the logarithm of the rate constant to the inverse of the temperature, allowing for the calculation of the activation energy for the degradation process. This activation energy is a key parameter used to extrapolate the degradation rate at lower, more typical storage temperatures (e.g., 4°C or 25°C).
This extrapolation is the basis for predicting the shelf-life of research materials. The shelf-life, often defined as the time it takes for the concentration of the active substance to decrease to 90% of its initial value (t₉₀), can be estimated for various storage scenarios. For a deuterated compound like this compound, the kinetic isotope effect could potentially lead to a slower rate of degradation compared to its non-deuterated analog, particularly if the rate-limiting step of the degradation pathway involves the breaking of a bond to one of the deuterated positions. This would theoretically result in a longer shelf-life. However, without specific experimental data on the deuterated form, this remains a theoretical advantage.
The table below illustrates a hypothetical kinetic dataset for the degradation of a research compound like Mosapride, demonstrating how shelf-life is predicted.
| Temperature (°C) | Rate Constant (k) (day⁻¹) | Calculated Shelf-Life (t₉₀) (days) |
| 70 | 0.045 | 2.3 |
| 60 | 0.018 | 5.8 |
| 50 | 0.007 | 15.1 |
| 25 (Extrapolated) | 0.0005 | 210.7 |
| 4 (Extrapolated) | 0.00008 | 1316.9 |
Based on these kinetic models, it is recommended that research-grade this compound be stored in airtight, light-resistant containers at refrigerated temperatures (2-8°C) to ensure its stability and integrity for long-term use in analytical applications.
Conclusion and Future Directions in Deuterated Pharmaceutical Research
Synthesis and Analytical Advantages of Mosapride-d5 Citric Amide as a Research Tool
This compound is a deuterium-labeled version of Mosapride (B1662829) Citrate (B86180), a gastroprokinetic agent. nih.govgoogle.com The "d5" designation indicates that five hydrogen atoms in the molecule have been replaced by deuterium (B1214612) atoms, specifically on the ethoxy group. veeprho.com While detailed proprietary synthesis routes are not fully public, the general process involves either using a deuterated starting material or introducing deuterium in a late-stage step of the synthesis process for Mosapride Citrate. google.comchemicalsknowledgehub.comgoogle.com
The primary role of this compound is as an internal standard for quantitative bioanalytical studies. veeprho.com In techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), which are used to measure the concentration of a drug in biological samples (e.g., plasma or urine), an internal standard is crucial for accuracy and reproducibility. nih.govnih.gov
The advantages of using a stable isotope-labeled internal standard like this compound are significant:
Correction for Matrix Effects : Biological samples are complex matrices that can interfere with the ionization of the target analyte in the mass spectrometer, a phenomenon known as ion suppression or enhancement. Since Mosapride-d5 has nearly identical physicochemical properties to the non-labeled Mosapride, it experiences the same matrix effects. nih.gov By comparing the signal of the analyte to the known concentration of the internal standard, these effects can be accurately normalized.
Improved Precision and Accuracy : The use of a deuterated standard corrects for variations during sample preparation and injection volume. nih.gov This leads to highly precise and accurate quantification of the parent drug, which is essential for pharmacokinetic studies that track a drug's absorption, distribution, metabolism, and excretion (ADME). chemicalsknowledgehub.commusechem.comevitachem.com
Co-elution : In chromatography, the deuterated standard co-elutes (emerges at the same time) with the non-labeled drug. However, it is easily distinguished by the mass spectrometer due to its higher mass. nih.gov This eliminates potential inaccuracies arising from chromatographic shifts.
| Feature | Description |
| Analyte | Mosapride |
| Internal Standard | This compound |
| Key Advantage | Near-identical chemical and physical behavior to the analyte. |
| Detection Method | Mass Spectrometry (distinguished by mass-to-charge ratio). metsol.com |
| Benefit | Corrects for sample loss, matrix effects, and instrument variability, ensuring accurate quantification. nih.gov |
Potential for Further Mechanistic Insights through Advanced Deuteration Strategies
The current d5 labeling of Mosapride on its ethoxy group serves well for its role as an internal standard. However, more advanced and strategic deuteration offers a powerful tool for gaining deeper mechanistic insights into the drug's behavior. nih.govresearchgate.net Deuterium-labeled molecules are significant tools for studying metabolic pathways and reaction mechanisms. nih.govresearchgate.net
One key application is the study of the kinetic isotope effect (KIE). When a carbon-hydrogen bond is replaced by a stronger carbon-deuterium bond at a site of metabolic attack, the rate of that metabolic reaction can be significantly slowed. By strategically placing deuterium at different positions on the Mosapride molecule, researchers could:
Elucidate Metabolic Pathways : Determine the primary sites of metabolism. If deuteration at a specific position slows down the formation of a known metabolite, it confirms that this position is a key metabolic site. researchgate.net
Identify Transient Metabolites : By slowing down metabolic processes, it may become possible to detect and identify short-lived, transient metabolites that would otherwise be present in concentrations too low to measure.
Block Unwanted Metabolism : In some cases, metabolism can lead to the formation of toxic byproducts. Deuteration at such sites could potentially block the formation of these toxic metabolites. researchgate.net
Recent advancements have developed cost-effective and efficient methods for selective deuteration of various organic molecules, including N-heterocycles, which are present in Mosapride. nih.govresearchgate.netacs.orgnih.gov These strategies, often base-mediated, could be adapted to create a suite of deuterated Mosapride analogs, each designed to probe a specific aspect of its pharmacology and toxicology. acs.orgnih.gov
Broader Implications of Stable Isotope Labeling for Drug Discovery and Development Research
The use of stable isotope labeling (SIL), particularly with deuterium, carbon-13, and nitrogen-15, has become an indispensable technique in modern pharmaceutical research. metsol.com Its implications extend far beyond the creation of internal standards.
Accelerating Drug Development : SIL provides precise kinetic data early in the development process, helping to identify promising drug candidates and optimize their metabolic profiles. metsol.com This can significantly expedite the journey from laboratory to clinic. metsol.com
Enhancing Safety in Clinical Trials : Unlike radioactive isotopes (e.g., carbon-14 (B1195169) or tritium), stable isotopes are non-radioactive and pose no radiation risk to human subjects. chemicalsknowledgehub.commetsol.com This allows for their use in a wider range of clinical studies, including those involving sensitive populations.
Detailed ADME Studies : Understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug is fundamental to its development. chemicalsknowledgehub.com Stable isotope-labeled compounds allow researchers to trace the drug's journey through the body with high precision using mass spectrometry. nih.govmetsol.com
Improving Pharmacokinetic Properties : The "deuterium switch" is a strategy where hydrogen atoms at key metabolic sites are replaced with deuterium to slow down metabolism. This can improve a drug's half-life and bioavailability, potentially leading to more favorable dosing regimens. musechem.com
Stable isotope labeling is a versatile tool that provides unparalleled insights into the behavior of drugs within biological systems, ultimately contributing to the development of safer and more effective therapeutics. musechem.com
Integration of Deuterated Analogs in Systems Biology and Multi-Omics Research Paradigms
Systems biology aims to understand the complex interactions within a biological system from a holistic perspective, rather than focusing on individual components. mdpi.come-enm.org This is often achieved by integrating data from multiple "omics" platforms, such as genomics, transcriptomics, proteomics, and metabolomics. nih.gov
Deuterated analogs like this compound play a crucial role in the metabolomics component of these integrated approaches.
Providing High-Quality Quantitative Data : The precise and accurate quantification of a drug and its metabolites, made possible by stable isotope-labeled standards, provides the high-quality data necessary for robust systems-level analysis. researchgate.net Irreproducibility in multi-omics research is often a result of poor quantification. researchgate.net
Linking Drug Exposure to Biological Response : By accurately measuring drug concentrations (pharmacokinetics), researchers can correlate this data with changes observed in gene expression (transcriptomics), protein levels (proteomics), and endogenous metabolites (metabolomics). This integration allows for the construction of comprehensive models that describe the drug's mechanism of action and its system-wide effects. e-enm.org
Identifying Biomarkers : Integrating quantitative drug exposure data with other omics datasets can help identify biomarkers that predict a patient's response to a drug or signal potential toxicity. mdpi.com For instance, a multi-omics study might reveal that patients with a specific genetic profile show altered metabolism of a drug, leading to a different clinical outcome. e-enm.org
In essence, deuterated standards are foundational to the "quantitative" aspect of quantitative systems pharmacology. They provide the anchor points in the metabolome that link the introduction of a xenobiotic (the drug) to the cascade of downstream biological events, facilitating a deeper and more integrated understanding of drug action and paving the way for personalized medicine.
Q & A
Q. What are the standard analytical methods for quantifying Mosapride-d5 Citric Amide in biological matrices, and how do their sensitivity and specificity compare?
Methodological Answer: High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is widely used due to its high sensitivity for deuterated compounds. For validation, researchers should optimize parameters like column type (e.g., C18 reversed-phase), mobile phase composition (e.g., acetonitrile/ammonium formate), and ionization mode (e.g., ESI+). Sensitivity comparisons between HPLC-UV and LC-MS/MS reveal that the latter achieves lower detection limits (e.g., 0.1 ng/mL vs. 1 ng/mL), critical for trace analysis in pharmacokinetic studies .
Q. How can researchers ensure the stability of this compound during long-term storage in experimental settings?
Methodological Answer: Stability studies should follow ICH guidelines, including stress testing under thermal (40–60°C), photolytic (UV exposure), and hydrolytic (acidic/alkaline conditions) environments. Use LC-MS to monitor degradation products and quantify parent compound retention. For long-term storage, lyophilization in amber vials at -80°C with desiccants is recommended to minimize hydrolysis and isotopic exchange .
Q. What synthetic routes are most efficient for producing this compound with high isotopic purity?
Methodological Answer: Deuterium incorporation typically occurs via catalytic hydrogenation using deuterium gas (D₂) and palladium catalysts, followed by citric amide conjugation. Isotopic purity (>98%) is verified using nuclear magnetic resonance (¹H/²H NMR) and high-resolution mass spectrometry (HRMS). Key steps include rigorous purification via preparative HPLC and exclusion of protic solvents to prevent back-exchange .
Advanced Research Questions
Q. How can contradictory pharmacokinetic data for this compound across species be resolved methodologically?
Methodological Answer: Discrepancies in bioavailability or half-life may arise from species-specific metabolic enzyme activity (e.g., cytochrome P450 isoforms). To address this:
Q. What strategies optimize the detection of this compound in complex matrices while minimizing matrix interference?
Methodological Answer: Solid-phase extraction (SPE) with mixed-mode sorbents (e.g., Oasis MCX) enhances selectivity by retaining acidic/basic compounds. For mass spectrometry, employ differential mobility spectrometry (DMS) to separate isobaric interferences. Validate recovery rates (≥85%) and matrix effects (CV <15%) using post-column infusion experiments .
Q. How should researchers design isotope-effect studies to evaluate the metabolic stability of this compound?
Methodological Answer: Compare the degradation kinetics of Mosapride-d5 versus non-deuterated analogs in hepatocyte incubations. Calculate the kinetic isotope effect (KIE) ratio (k_H/k_D) for enzymatic reactions. Use time-resolved MS/MS to track deuterium loss in metabolites, identifying sites of enzymatic oxidation (e.g., CYP3A4-mediated N-dealkylation) .
Q. What computational methods predict the deuterium isotope effects on this compound’s binding affinity to serotonin 5-HT₄ receptors?
Methodological Answer: Molecular dynamics (MD) simulations with force fields (e.g., CHARMM) can model C-D bond vibrational frequencies and their impact on ligand-receptor interactions. Pair with free-energy perturbation (FEP) calculations to quantify binding energy differences (ΔΔG) between deuterated and protiated forms .
Methodological Resources
- Literature Review : Use SciFinder and Web of Science to retrieve peer-reviewed studies on deuterated prokinetics, filtering by "isotope effect" and "metabolic stability" .
- Data Validation : Adhere to the Beilstein Journal’s guidelines for experimental reproducibility, including raw data submission and detailed spectral annotations .
- Error Analysis : Document instrument calibration curves, batch-to-batch variability, and outlier exclusion criteria in supplementary materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
